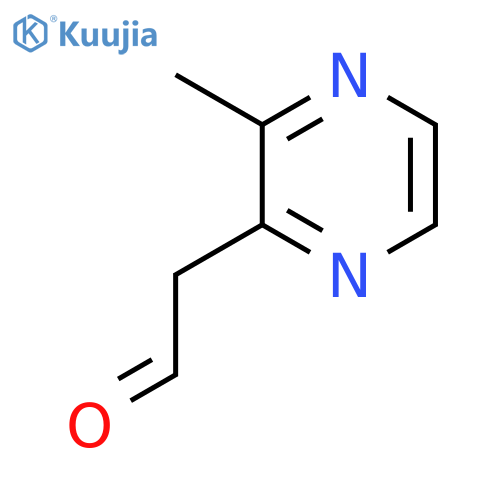Cas no 2104882-74-6 (2-(3-methylpyrazin-2-yl)acetaldehyde)

2104882-74-6 structure
商品名:2-(3-methylpyrazin-2-yl)acetaldehyde
2-(3-methylpyrazin-2-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(3-methylpyrazin-2-yl)acetaldehyde
- SCHEMBL6443739
- 2104882-74-6
- EN300-1743893
-
- インチ: 1S/C7H8N2O/c1-6-7(2-5-10)9-4-3-8-6/h3-5H,2H2,1H3
- InChIKey: WQGQGQAIHDUSEY-UHFFFAOYSA-N
- ほほえんだ: O=CCC1C(C)=NC=CN=1
計算された属性
- せいみつぶんしりょう: 136.063662883g/mol
- どういたいしつりょう: 136.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
2-(3-methylpyrazin-2-yl)acetaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1743893-0.25g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1743893-10.0g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1743893-1g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1743893-5g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1743893-5.0g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1743893-1.0g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1743893-10g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1743893-0.05g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1743893-0.5g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1743893-0.1g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 0.1g |
$1131.0 | 2023-09-20 |
2-(3-methylpyrazin-2-yl)acetaldehyde 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
2104882-74-6 (2-(3-methylpyrazin-2-yl)acetaldehyde) 関連製品
- 307-59-5(perfluorododecane)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
